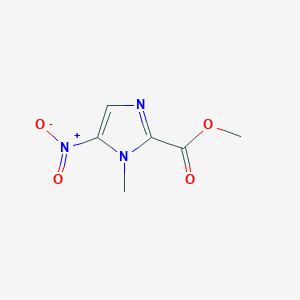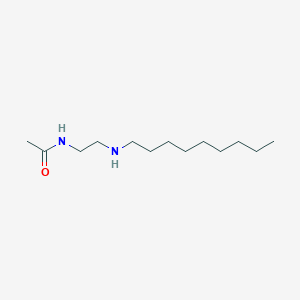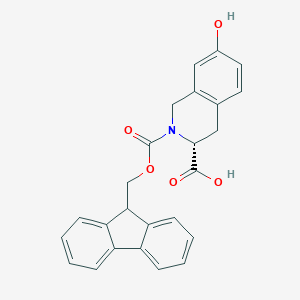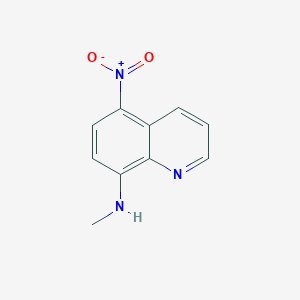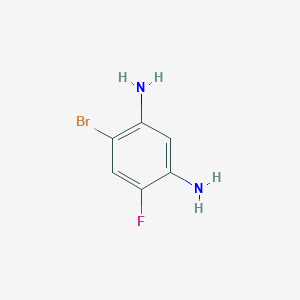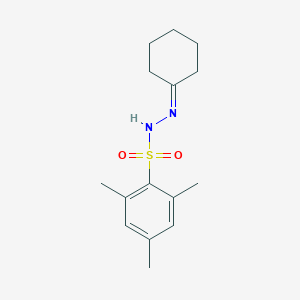
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide” is a chemical compound with the CAS Number: 16182-17-5. Its molecular formula is C15H22N2O2S and it has a molecular weight of 294.42 . The IUPAC name for this compound is N’-(1-cyclohexen-1-yl)-2,4,6-trimethylbenzenesulfonohydrazide .
Molecular Structure Analysis
The InChI code for “N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide” is 1S/C15H22N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h7,9-10,16-17H,4-6,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Applications De Recherche Scientifique
Crystal Structure Analysis
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide and related compounds have been studied for their crystal and molecular structures, providing insights into their conformation, bonding, and interactions within the crystal lattice. For example, studies have detailed the crystal structures of tosylhydrazones, illustrating the positioning of toluenesulfonamide groups and the geometry around sulfonamide nitrogen atoms (Mullica et al., 1992). Such analyses are fundamental in understanding the molecular properties that may affect their reactivity and potential applications in material science and chemical synthesis.
Catalysis and Oxidation Processes
Compounds related to N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide have been explored as catalysts or components in catalytic systems for oxidation reactions. For instance, sulfonamide-substituted iron phthalocyanine has shown remarkable stability under oxidative conditions and effectiveness in olefin oxidation, highlighting the potential of sulfonamide derivatives in catalytic processes (Işci et al., 2014).
Antimicrobial Activity
Several studies have synthesized and characterized sulfonohydrazide derivatives to evaluate their biological activities. Notably, research into Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives has shown these compounds to exhibit remarkable antibacterial, antifungal, and antioxidant activities. This indicates their potential use as bioactive agents in medical and pharmaceutical applications (Sirajuddin et al., 2013).
Gas Separation Technologies
Sulfonic acid-functionalized polymers derived from trimethyl-substituted benzenesulfonohydrazide have been investigated for their application in gas separation technologies. A study on a sulfonic acid-functionalized polyimide for gas separation highlighted the impact of -SO3H functionalization on gas permeabilities and selectivities, offering a promising approach for enhancing the performance of materials used in natural gas processing and other industrial separations (Abdulhamid et al., 2021).
Safety And Hazards
For safety information and potential hazards associated with “N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide”, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about the compound’s safety, handling procedures, and emergency measures.
Propriétés
IUPAC Name |
N-(cyclohexylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h9-10,17H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCZDIDKRQCNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507482 |
Source


|
| Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide | |
CAS RN |
16182-17-5 |
Source


|
| Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

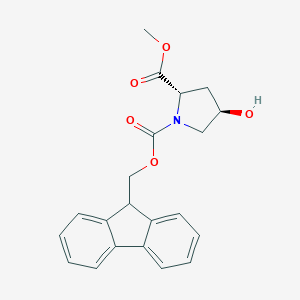
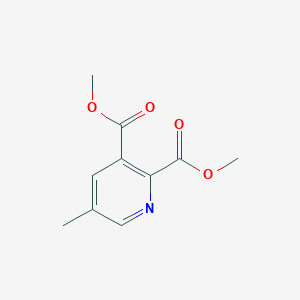
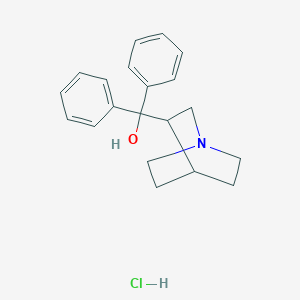
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
